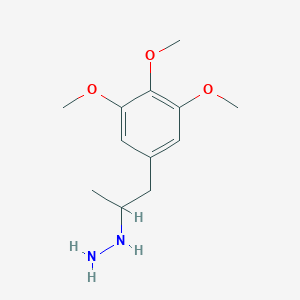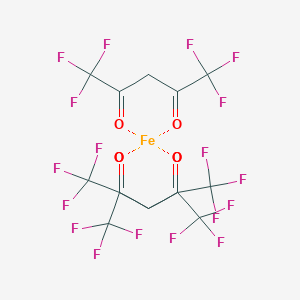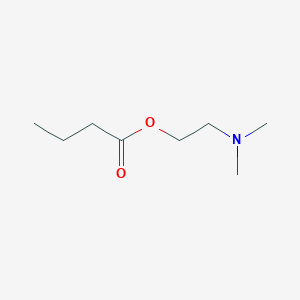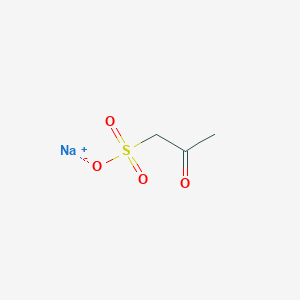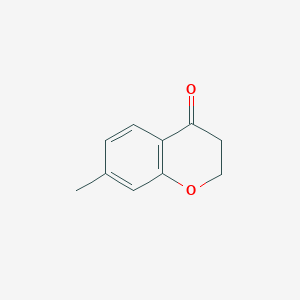
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- is a chemical compound that has been extensively studied in the field of scientific research. It is a pyrazole derivative that has been synthesized using various methods and has shown promising results in a range of applications.
Mecanismo De Acción
The mechanism of action of pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, tumor growth, and blood glucose levels.
Biochemical and Physiological Effects
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, inhibit tumor cell growth, and reduce blood glucose levels. It has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- has several advantages for lab experiments. It is easily synthesized using various methods and has shown promising results in various applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)-. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to determine its safety and efficacy in human clinical trials.
Conclusion
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- is a chemical compound that has shown promising results in scientific research. It has various applications such as anti-inflammatory, anti-tumor, and anti-diabetic activities. It is easily synthesized using various methods and has several advantages for lab experiments. However, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. Future research is needed to further investigate its mechanism of action, safety, and efficacy in human clinical trials.
Métodos De Síntesis
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- can be synthesized using various methods. One of the most common methods is the reaction of 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)pyrazole-4-carboxylic acid with thionyl chloride and dimethylformamide. This reaction yields pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- as a white solid.
Aplicaciones Científicas De Investigación
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- has been extensively studied in scientific research. It has shown promising results in various applications such as anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
17605-89-9 |
|---|---|
Nombre del producto |
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- |
Fórmula molecular |
C13H11F3N2O |
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
(3,5-dimethylpyrazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H11F3N2O/c1-8-6-9(2)18(17-8)12(19)10-4-3-5-11(7-10)13(14,15)16/h3-7H,1-2H3 |
Clave InChI |
REQGQJMYJCEPTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C |
SMILES canónico |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Otros números CAS |
17605-89-9 |
Sinónimos |
3,5-Dimethyl-1-[3-(trifluoromethyl)benzoyl]-1H-pyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



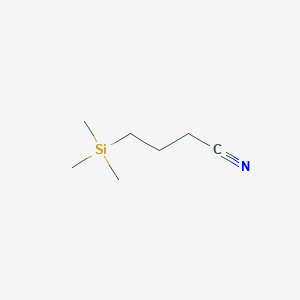
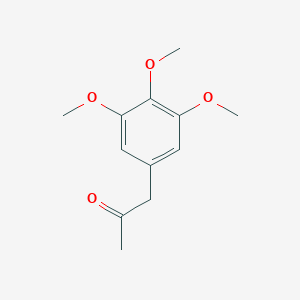

![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)




